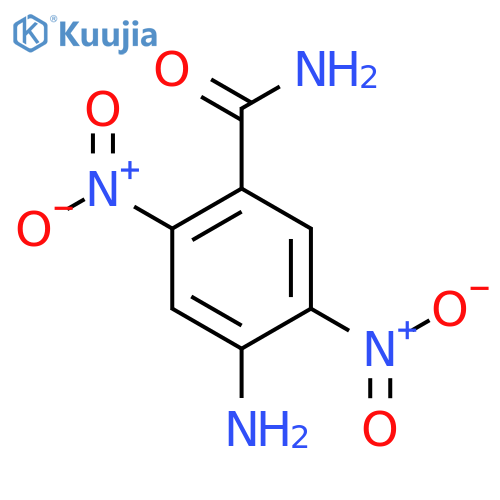Cas no 1807005-42-0 (4-Amino-2,5-dinitrobenzamide)

4-Amino-2,5-dinitrobenzamide structure
商品名:4-Amino-2,5-dinitrobenzamide
CAS番号:1807005-42-0
MF:C7H6N4O5
メガワット:226.146340847015
CID:4960146
4-Amino-2,5-dinitrobenzamide 化学的及び物理的性質
名前と識別子
-
- 4-Amino-2,5-dinitrobenzamide
-
- インチ: 1S/C7H6N4O5/c8-4-2-5(10(13)14)3(7(9)12)1-6(4)11(15)16/h1-2H,8H2,(H2,9,12)
- InChIKey: YNYKOUZBRQUAJV-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(C(=CC=1[N+](=O)[O-])N)[N+](=O)[O-])N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 322
- トポロジー分子極性表面積: 161
- 疎水性パラメータ計算基準値(XlogP): 0
4-Amino-2,5-dinitrobenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002152-500mg |
4-Amino-2,5-dinitrobenzamide |
1807005-42-0 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
| Alichem | A015002152-250mg |
4-Amino-2,5-dinitrobenzamide |
1807005-42-0 | 97% | 250mg |
499.20 USD | 2021-06-21 | |
| Alichem | A015002152-1g |
4-Amino-2,5-dinitrobenzamide |
1807005-42-0 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
4-Amino-2,5-dinitrobenzamide 関連文献
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
1807005-42-0 (4-Amino-2,5-dinitrobenzamide) 関連製品
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 506-17-2(cis-Vaccenic acid)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
